molecular formula C14H14FN5O3 B11604725 methyl {2-[N'-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

methyl {2-[N'-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate

Cat. No.: B11604725
M. Wt: 319.29 g/mol
InChI Key: SXPIKUSMSUPFFS-UHFFFAOYSA-N
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Description

Methyl {2-[N’-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrimidine ring substituted with a fluorophenyl group and a carbamimidamido moiety, making it a subject of interest for researchers exploring new therapeutic agents and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {2-[N’-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the fluorophenyl group and the carbamimidamido functionality. Key steps may include:

    Formation of the Pyrimidine Ring: This can be achieved through a Biginelli reaction, where an aldehyde, a β-keto ester, and urea are condensed under acidic conditions.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Carbamimidamido Functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl {2-[N’-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, depending on the nucleophile used.

Scientific Research Applications

Methyl {2-[N’-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.

    Medicine: Its structural features suggest potential as a therapeutic agent, possibly targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which methyl {2-[N’-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.

    DNA Interaction: The compound could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Methyl {2-[N’-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate can be compared with other similar compounds, such as:

    Methyl {2-[N’-(4-chlorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate: Similar structure but with a chlorine substituent instead of fluorine.

    Methyl {2-[N’-(4-bromophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate: Contains a bromine substituent, which may alter its reactivity and biological activity.

    Methyl {2-[N’-(4-methylphenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate: Features a methyl group, potentially affecting its pharmacokinetic properties.

The uniqueness of methyl {2-[N’-(4-fluorophenyl)carbamimidamido]-6-oxo-1,6-dihydropyrimidin-4-yl}acetate lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity in distinct ways compared to its analogs.

Properties

Molecular Formula

C14H14FN5O3

Molecular Weight

319.29 g/mol

IUPAC Name

methyl 2-[2-[(E)-[amino-(4-fluoroanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C14H14FN5O3/c1-23-12(22)7-10-6-11(21)19-14(18-10)20-13(16)17-9-4-2-8(15)3-5-9/h2-6H,7H2,1H3,(H4,16,17,18,19,20,21)

InChI Key

SXPIKUSMSUPFFS-UHFFFAOYSA-N

Isomeric SMILES

COC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC=C(C=C2)F

Canonical SMILES

COC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC=C(C=C2)F

Origin of Product

United States

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